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Introduction

CBP-1018 is an innovative bi-ligand-drug conjugate engineered for targeted cancer therapy. It
is designed to simultaneously engage two distinct cell surface receptors: Prostate-Specific
Membrane Antigen (PSMA), also known as Folate Hydrolase 1 (FOLH1), and Folate Receptor
alpha (FR0).[1][2][3] Both PSMA and FRa are overexpressed in a variety of solid tumors,
including prostate, ovarian, lung, and renal cancers, making them attractive targets for
therapeutic intervention.[1][3]

The unique architecture of CBP-1018 features two distinct targeting moieties, enabling a
synergistic binding effect that enhances its avidity and specificity for tumor cells co-expressing
both PSMA and FRa.[1] This dual-targeting mechanism is designed to improve tumor cell
recognition and internalization compared to mono-specific agents. Covalently linked to this bi-
ligand system is the potent cytotoxic agent Monomethyl Auristatin E (MMAE), a microtubule-
disrupting agent.[1] Upon binding to its target receptors, CBP-1018 is internalized by the
cancer cell, leading to the release of MMAE and subsequent cell cycle arrest and apoptosis.

Flow cytometry is a powerful and quantitative method to assess the binding characteristics of
therapeutic molecules like CBP-1018 to the surface of cancer cells. This application note
provides a detailed protocol for the analysis of CBP-1018 binding to cancer cell lines with
varying expression levels of PSMA and FRa using flow cytometry.
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Principle of the Assay

This protocol describes a direct binding assay where cancer cells are incubated with
fluorescently labeled CBP-1018. The amount of cell-bound CBP-1018 is then quantified by
measuring the mean fluorescence intensity (MFI) of the cell population using a flow cytometer.

By using cell lines with well-characterized high and low expression of PSMA and FRa, the

specificity and avidity of CBP-1018 binding can be determined.

Data Presentation

The following tables provide a framework for presenting quantitative data obtained from flow

cytometry analysis of CBP-1018 binding.

Table 1: Cancer Cell Line Panel for CBP-1018 Binding Analysis

. PSMA (FOLH1) FRa (FOLR1) Recommended
Cell Line Cancer Type . .
Expression Expression Use

Prostate ) ) PSMA Positive
LNCaP ) High Low / Negative

Carcinoma Control

Prostate ) ] PSMA Negative
PC-3 ) Low / Negative Low / Negative

Carcinoma Control

Ovarian ) ) FRa Positive
IGROV1 ) Low / Negative High

Carcinoma Control

Ovarian ) ) FRa Positive
SKOV-3 ) Low / Negative High

Carcinoma Control

) Potential Dual-

MDA-MB-231 Breast Cancer Moderate Low / Negative

Target Model

Table 2: Representative Quantitative Data for CBP-1018 Binding
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Cell Line CBP-1018 Mean Fluorescence Percent Positive
Concentration (nM) Intensity (MFI) Cells (%)

LNCaP 0 10 1

1 150 45

10 800 90

100 2500 08

PC-3 0 12 1

1 15 2

10 25 5

100 40 8

IGROV1 0 15 )

1 200 55

10 1200 95

100 3500 99

Signaling Pathway and Experimental Workflow

Visualization
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Caption: CBP-1018 mechanism of action.

CBP-1018 Dual-Targeting and Payload Delivery

Click to download full resolution via product page
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Flow Cytometry Workflow for CBP-1018 Binding Analysis
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Caption: Experimental workflow for flow cytometry.
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Experimental Protocols
Materials and Reagents

e Cell Lines:

o

LNCaP (ATCC® CRL-1740™) - PSMA positive

[¢]

PC-3 (ATCC® CRL-1435™) - PSMA negative

o

IGROV1 (ATCC® CRL-1572™) - FRa positive

[e]

SKOV-3 (ATCC® HTB-77™) - FRa positive
o CBP-1018: Fluorescently labeled (e.g., with Alexa Fluor™ 488 or similar)

e Cell Culture Media: RPMI-1640, McCoy's 5A, F-12K Medium (as appropriate for each cell
line)

o Fetal Bovine Serum (FBS)

» Penicillin-Streptomycin Solution

e Trypsin-EDTA Solution

¢ Phosphate-Buffered Saline (PBS), pH 7.4

o FACS Buffer: PBS containing 2% FBS and 0.1% sodium azide
 Viability Dye: Propidium lodide (P1) or a fixable viability dye

e Flow Cytometry Tubes

Flow Cytometer

Cell Culture

o Culture the selected cancer cell lines according to standard protocols in their respective
recommended media supplemented with 10% FBS and 1% penicillin-streptomycin.
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¢ Maintain cells in a humidified incubator at 37°C with 5% COa2.

o Passage cells regularly to maintain them in the logarithmic growth phase.

Experimental Procedure

o Cell Preparation: a. Harvest cells using Trypsin-EDTA when they reach 70-80% confluency.
b. Neutralize trypsin with complete culture medium and transfer the cell suspension to a
conical tube. c. Centrifuge at 300 x g for 5 minutes at 4°C. d. Discard the supernatant and
wash the cell pellet twice with cold PBS. e. Resuspend the cells in cold FACS buffer. f. Count
the cells and adjust the concentration to 1 x 10° cells/mL in cold FACS buffer.

e Staining: a. Aliquot 100 pL of the cell suspension (1 x 10° cells) into each flow cytometry
tube. b. Prepare serial dilutions of fluorescently labeled CBP-1018 in cold FACS buffer. A
suggested concentration range is 0.1 nM to 100 nM. Include an unstained control (FACS
buffer only). c. Add 100 pL of the diluted CBP-1018 to the respective tubes. d. Gently vortex
and incubate the tubes on ice for 1 hour, protected from light. e. After incubation, wash the
cells twice by adding 2 mL of cold FACS buffer to each tube, followed by centrifugation at
300 x g for 5 minutes at 4°C. f. Decant the supernatant carefully after each wash.

 Viability Staining (Optional but Recommended): a. Resuspend the cell pellet in 100 pL of
cold FACS buffer. b. If using a non-fixable viability dye like Propidium lodide (PI), add it to the
cells just before analysis according to the manufacturer's instructions.

o Data Acquisition: a. Resuspend the final cell pellet in 300-500 uL of cold FACS buffer. b.
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-
20,000 events) for each sample. c. Use appropriate laser and filter settings for the
fluorophore conjugated to CBP-1018 and the viability dye.

Data Analysis

o Gating Strategy: a. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the
main cell population and exclude debris. b. Use a subsequent plot (e.g., FSC-A vs. FSC-H)
to gate on single cells (singlets) to exclude doublets. c. If a viability dye is used, gate on the
viable cell population.
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e Quantification: a. For the gated, single, viable cell population, create a histogram of the

fluorescence intensity for the CBP-1018 channel. b. Determine the Mean Fluorescence

Intensity (MFI) for each sample. c. Set a gate for positive staining based on the unstained or

isotype control and determine the percentage of positive cells for each CBP-1018

concentration. d. Plot the MFI or percentage of positive cells against the CBP-1018

concentration to generate binding curves.

Troubleshooting

Issue

Possible Cause

Solution

High background fluorescence

in unstained control

Autofluorescence of cells

Use a fluorescence channel
with less cellular
autofluorescence (e.g., red or
far-red). Ensure proper

compensation settings.

No or weak signal in positive

control cells

Insufficient CBP-1018

concentration

Increase the concentration
range of CBP-1018.

Low receptor expression

Confirm receptor expression

using a validated antibody.

Short incubation time

Increase the incubation time

(e.g., to 2 hours).

High signal in negative control

cells

Non-specific binding

Increase the number of wash
steps. Include a blocking step
with an appropriate serum
before adding CBP-1018.

Aggregated CBP-1018

Centrifuge the CBP-1018
solution before use.

High variability between

replicates

Inconsistent cell numbers

Ensure accurate cell counting

and pipetting.

Cell clumping

Ensure a single-cell

suspension before staining.
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Conclusion

This application note provides a comprehensive protocol for the flow cytometric analysis of
CBP-1018 binding to cancer cells. By utilizing a panel of cell lines with defined PSMA and FRa
expression, researchers can effectively characterize the binding properties of this novel bi-
ligand-drug conjugate. The quantitative data obtained from this assay are crucial for
understanding the specificity and avidity of CBP-1018, which are key determinants of its
therapeutic potential. This protocol can be adapted for the analysis of other cell-surface binding
molecules in drug development and cancer research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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